molecular formula C21H22N2O6 B11048287 N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B11048287
M. Wt: 398.4 g/mol
InChI Key: ZGJHHUJEDLLQEW-UHFFFAOYSA-N
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Description

N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is a synthetic compound that features a unique structure combining methoxyphenyl and trimethoxyphenyl groups with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of Methoxyphenyl and Trimethoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline ring.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N-[4-(4-METHOXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with various molecular targets:

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C21H22N2O6/c1-12(24)22-21-18(13-6-8-15(25-2)9-7-13)19(29-23-21)14-10-16(26-3)20(28-5)17(11-14)27-4/h6-11H,1-5H3,(H,22,23,24)

InChI Key

ZGJHHUJEDLLQEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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